molecular formula C10H8N2O8 B1623045 4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester CAS No. 99361-74-7

4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester

Cat. No.: B1623045
CAS No.: 99361-74-7
M. Wt: 284.18 g/mol
InChI Key: NSTUJGIOWFJKMA-UHFFFAOYSA-N
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Description

4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester is a synthetic organic compound with the molecular formula C10H8N2O8. It is characterized by the presence of two nitro groups and two ester groups attached to a benzene ring. This compound is known for its yellow crystalline appearance and is soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester can be synthesized through the nitration of dimethyl isophthalate. The process involves the reaction of dimethyl isophthalate with a nitrating mixture (typically a combination of concentrated sulfuric acid and nitric acid) under controlled temperature conditions. The reaction yields the desired dinitro compound .

Industrial Production Methods: In an industrial setting, the production of dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with various biomolecules. The ester groups can participate in hydrolysis reactions, releasing the corresponding acids and alcohols .

Comparison with Similar Compounds

Comparison: 4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester is unique due to the presence of two nitro groups, which impart distinct chemical reactivity compared to its halogenated or aminated counterparts. The nitro groups make it more susceptible to reduction and nucleophilic substitution reactions, whereas the halogenated derivatives are more prone to electrophilic substitution reactions .

Properties

IUPAC Name

dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O8/c1-19-9(13)5-3-6(10(14)20-2)8(12(17)18)4-7(5)11(15)16/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTUJGIOWFJKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404853
Record name Dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99361-74-7
Record name Dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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